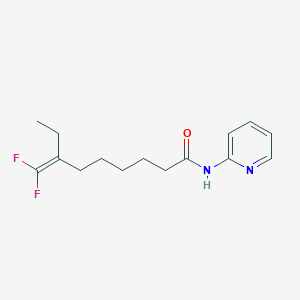![molecular formula C15H24Si B12537905 Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane CAS No. 656824-66-7](/img/structure/B12537905.png)
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane typically involves the reaction of an appropriate organometallic reagent with a silicon-containing precursor. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methyl groups on silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Aplicaciones Científicas De Investigación
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The pathways involved often include the formation of transient intermediates, such as silyl radicals or cations, which facilitate the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylpropene: Similar in structure but lacks the aromatic ring.
Trimethylphenylsilane: Contains a phenyl group but lacks the extended alkene chain.
Trimethylvinylsilane: Features a vinyl group instead of the more complex organic moiety.
Uniqueness
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is unique due to its combination of an aromatic ring and an extended alkene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
656824-66-7 |
|---|---|
Fórmula molecular |
C15H24Si |
Peso molecular |
232.44 g/mol |
Nombre IUPAC |
trimethyl-[3-methyl-1-(4-methylphenyl)but-3-enyl]silane |
InChI |
InChI=1S/C15H24Si/c1-12(2)11-15(16(4,5)6)14-9-7-13(3)8-10-14/h7-10,15H,1,11H2,2-6H3 |
Clave InChI |
SKAVFVWZQWFLEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


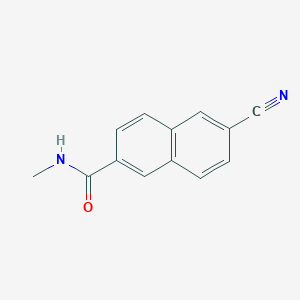
![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
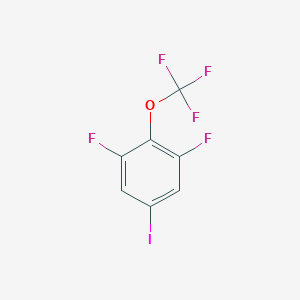
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
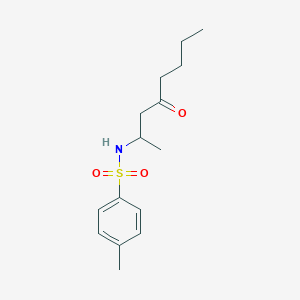
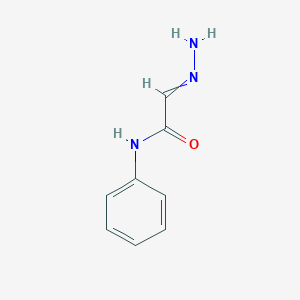
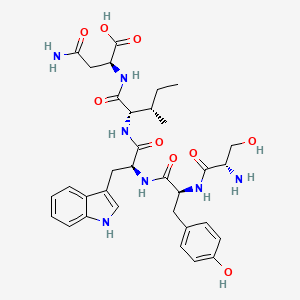
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

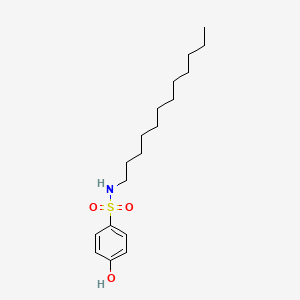
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
